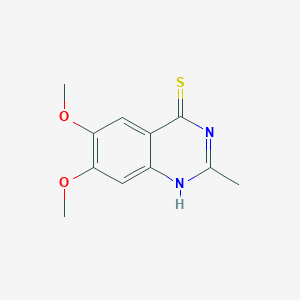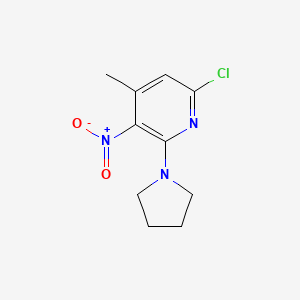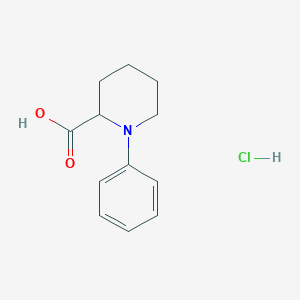
2-Chloro-7-propoxyquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-propoxyquinazolin-4(1H)-one: is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the second position and a propoxy group at the seventh position of the quinazolinone ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-propoxyquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and 2-propoxybenzoic acid.
Formation of Quinazolinone Ring: The starting materials undergo a cyclization reaction to form the quinazolinone ring. This can be achieved through various methods, including condensation reactions and cyclization under acidic or basic conditions.
Introduction of Propoxy Group: The propoxy group is introduced at the seventh position of the quinazolinone ring through nucleophilic substitution reactions. Common reagents used for this step include propyl bromide or propyl iodide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may also incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-7-propoxyquinazolin-4(1H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced quinazolinone derivatives.
Substitution: The chlorine atom at the second position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups and oxidation states. These derivatives may exhibit distinct chemical and biological properties.
Applications De Recherche Scientifique
2-Chloro-7-propoxyquinazolin-4(1H)-one:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-propoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit the activity of certain kinases or disrupt cellular signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
2-Chloro-7-propoxyquinazolin-4(1H)-one: can be compared with other similar compounds in the quinazolinone family, such as:
2-Chloroquinazolin-4(1H)-one: Lacks the propoxy group at the seventh position, which may result in different chemical and biological properties.
7-Propoxyquinazolin-4(1H)-one: Lacks the chlorine atom at the second position, which may affect its reactivity and biological activity.
2-Methyl-7-propoxyquinazolin-4(1H)-one: Contains a methyl group instead of a chlorine atom at the second position, which may influence its chemical behavior and biological effects.
The presence of both the chlorine atom and the propoxy group in This compound imparts unique properties that distinguish it from other quinazolinone derivatives. These properties may include enhanced reactivity, improved biological activity, and specific interactions with molecular targets.
Propriétés
Numéro CAS |
62484-46-2 |
|---|---|
Formule moléculaire |
C11H11ClN2O2 |
Poids moléculaire |
238.67 g/mol |
Nom IUPAC |
2-chloro-7-propoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-5-16-7-3-4-8-9(6-7)13-11(12)14-10(8)15/h3-4,6H,2,5H2,1H3,(H,13,14,15) |
Clé InChI |
JYKSAJHCSICKFT-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC2=C(C=C1)C(=O)NC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B11870517.png)
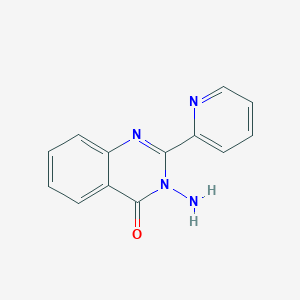
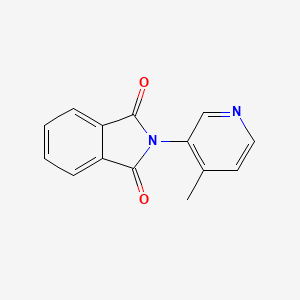
![1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11870535.png)
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11870536.png)

![Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride](/img/structure/B11870549.png)


![5,7-Diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid](/img/structure/B11870568.png)

